3,3,3-Trifluoro-l-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

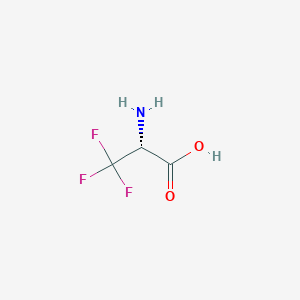

(2R)-2-amino-3,3,3-trifluoropropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-PVQJCKRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938535 |

Source

|

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17463-43-3, 127127-25-7 |

Source

|

| Record name | 3,3,3-Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethyl-Containing Amino Acids

An In-Depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-L-alanine

The introduction of fluorine into bioactive molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a valued substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound (L-TFAla), an unnatural amino acid, leverages these properties to serve as a powerful tool for researchers and drug developers. Its structural similarity to natural alanine allows it to interact with enzymes, often acting as a potent suicide inhibitor for pyridoxal-phosphate dependent enzymes, such as alanine racemase[1][2]. This inhibitory action, coupled with the unique characteristics of the CF3 group, makes L-TFAla a valuable building block for creating novel peptides and pharmaceuticals with enhanced stability and efficacy[1][3].

However, the stereoselective synthesis of L-TFAla presents a significant challenge. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of adjacent functional groups, and controlling the stereochemistry at the α-carbon is paramount for biological activity. This guide provides an in-depth exploration of the primary, field-proven methodologies for the synthesis of enantiomerically pure this compound, focusing on enzymatic and asymmetric chemical strategies.

Part 1: Enzymatic Synthesis via Reductive Amination

Biocatalysis offers an elegant and highly selective route to chiral molecules, often operating under mild conditions with exceptional enantiopurity. The synthesis of L-TFAla from its corresponding α-keto acid, 3,3,3-trifluoropyruvate (TFPy), using amino acid dehydrogenases is a leading example of this approach. This strategy mimics the natural biosynthesis of alanine from pyruvate.

Causality and Mechanistic Insight

The core of this method is the stereospecific reductive amination of the prochiral ketone in TFPy. The choice of enzyme is critical as it dictates the stereochemical outcome. Alanine dehydrogenases (ALDH) and diaminopimelate dehydrogenases (DAPDH) have been identified as effective catalysts for this transformation.[4][5] Specifically, certain L-specific dehydrogenases, such as alanine dehydrogenase from Vibrio proteolyticus (VpALDH), can produce the desired (R)- or L-enantiomer with high fidelity[4][6].

The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH). As these cofactors are expensive, an efficient in situ regeneration system is essential for process viability. A common and effective approach is to couple the primary reaction with a secondary dehydrogenase that oxidizes a cheap substrate, such as formate, to regenerate the required NADH. Formate dehydrogenase (FDH) is ideal for this purpose, as its oxidation of formate to carbon dioxide is an irreversible process that drives the entire system forward.[4][5]

Experimental Workflow: Enzymatic Synthesis

The overall enzymatic process can be visualized as a coupled reaction system.

Protocol: Enzymatic Synthesis of L-TFAla

This protocol is adapted from methodologies described for the enzymatic production of fluorinated alanines[4][6][7].

-

Enzyme Preparation: Recombinantly express and purify L-alanine dehydrogenase from Vibrio proteolyticus (VpALDH) and formate dehydrogenase from Pseudomonas sp. (or another suitable source).

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Add Reagents: To the buffer, add the following components in order:

-

3,3,3-Trifluoropyruvate (substrate)

-

Ammonium chloride (amine source)

-

NAD+ (cofactor, catalytic amount)

-

Sodium formate (regeneration fuel)

-

-

Initiate Reaction: Add the purified VpALDH and FDH enzymes to the mixture to initiate the reaction.

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for several hours.

-

Monitoring: Monitor the conversion of TFPy to L-TFAla using a suitable analytical method, such as 19F NMR or HPLC.

-

Workup and Purification: Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heat or pH change). Remove the precipitated protein by centrifugation. The resulting supernatant containing L-TFAla can be purified using ion-exchange chromatography.

Quantitative Data Summary

| Enzyme System | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |

| VpALDH / FDH | 3-Fluoropyruvate | >85% | >99% for (R)-enantiomer | [4][5] |

| Selected Dehydrogenases | Trifluoropyruvate | (Not specified) | (Not specified) | [4] |

Note: While specific yield data for the trifluorinated substrate is not always detailed, the systems are reported to be effective, and yields for the analogous monofluorinated substrate are high, suggesting strong potential for L-TFAla synthesis.[4][5]

Part 2: Asymmetric Chemical Synthesis Using Chiral Auxiliaries

For situations where biocatalysis is not feasible, asymmetric chemical synthesis provides a robust alternative. A highly effective strategy involves the use of a chiral auxiliary to direct the stereoselective reduction of a C=N double bond. The synthesis utilizing a chiral sulfinimine derived from ethyl trifluoropyruvate is a prime example of this enantiodivergent approach.[1]

Causality and Mechanistic Insight

This methodology hinges on the reaction between ethyl trifluoropyruvate and a chiral Staudinger reagent, (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, to form a chiral sulfinimine in situ. The p-toluenesulfinyl group acts as a potent chiral director. The subsequent reduction of the sulfinimine's C=N bond with a hydride reagent proceeds with high diastereoselectivity, controlled by the stereochemistry of the sulfinyl group.

The choice of reducing agent is critical for controlling the stereochemical outcome. Using 9-borabicyclo[3.3.1]nonane (9-BBN) leads preferentially to one diastereomer, while using diisobutylaluminium hydride (DIBAH) favors the opposite diastereomer. This "enantiodivergent" character is a powerful feature of the method, as it allows for the synthesis of either L- or D-TFAla from the same chiral precursor simply by changing the reducing agent.[1] Following reduction, the chiral auxiliary is removed by acid hydrolysis to yield the free amino acid.

Experimental Workflow: Asymmetric Synthesis

The chemical pathway involves the formation and subsequent diastereoselective reduction of a chiral sulfinimine intermediate.

Protocol: Asymmetric Synthesis via Sulfinimine Reduction

This protocol is a summary of the method reported by Arnone et al.[1]

-

Formation of Sulfinimine:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chiral iminophosphorane (S)-2 in a suitable dry solvent (e.g., benzene or THF).

-

Add ethyl trifluoropyruvate dropwise to the solution.

-

Warm the mixture (e.g., to 40°C) for approximately 2 hours to form the sulfinimine (S)-3. The solvent is then typically removed in vacuo.

-

-

Diastereoselective Reduction (to obtain L-TFAla precursor):

-

Re-dissolve the crude sulfinimine in fresh, dry THF and cool the solution to a low temperature (e.g., -70°C).

-

Add a 1.0 M solution of DIBAH in n-hexane dropwise with stirring.

-

Allow the reaction to proceed for a short period (e.g., 15 minutes) before quenching.

-

-

Hydrolysis to Free Amino Acid:

-

After quenching the reduction, the crude sulfinamide product is isolated.

-

The crude material is then refluxed overnight in concentrated hydrochloric acid.

-

The resulting solution is diluted with water, washed with an organic solvent (e.g., diethyl ether), and the aqueous layer is concentrated.

-

-

Purification:

-

The final purification of the free amino acid is achieved by passing the crude product through an ion-exchange resin column (e.g., Dowex 50W-X8).

-

Elution with aqueous ammonia yields the pure this compound.

-

Quantitative Data Summary

| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Overall Yield | Enantiomer | Reference |

| (S)-p-Toluenesulfinyl | 9-BBN | 95:5 | 38% | (R)-TFAla | [1] |

| (S)-p-Toluenesulfinyl | DIBAH | 5:95 | (Not specified) | (S)-TFAla | [1] |

Note: The overall yield for the (R)-enantiomer is reported as 38%.[1] The yield for the (S)-enantiomer pathway can be inferred to be similar.

Conclusion

The synthesis of enantiomerically pure this compound is a critical enabling step for its application in pharmaceutical and biochemical research. Both enzymatic and asymmetric chemical methods provide viable and robust pathways to this valuable compound.

-

Enzymatic synthesis stands out for its exceptional stereoselectivity, mild reaction conditions, and environmental compatibility. The use of dehydrogenase cascades with integrated cofactor regeneration represents a state-of-the-art, scalable approach for producing L-TFAla.[4][5]

-

Asymmetric chemical synthesis using chiral sulfinimine auxiliaries offers remarkable flexibility. Its enantiodivergent nature allows for the selective production of either the L- or D-enantiomer from a single chiral precursor, making it a powerful tool for comparative biological studies.[1]

The choice between these methodologies will depend on the specific requirements of the researcher, including scale, available resources (enzymes vs. chemical reagents), and the desired enantiomer. Both approaches represent significant advancements in the field of fluorine chemistry and provide reliable access to this important non-canonical amino acid.

References

-

Lee, Y. S., et al. (2021). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. JACS Au. [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English. [Link]

-

Nieto-Domínguez, M., et al. (2023). High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. [Link]

-

Arnone, A., et al. (2000). Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. Molecules. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,3,3-Trifluoro-DL-alanine. Chemdad.com. [Link]

-

ResearchGate. (2023). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. [Link]

-

Nieto-Domínguez, M., et al. (2023). High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. [Link]

-

Lee, Y. S., et al. (2021). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. guidechem.com [guidechem.com]

- 4. High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Chiral Separation of 3,3,3-Trifluoro-DL-Alanine Enantiomers

Foreword: The Significance of Chiral Purity in Fluorinated Amino Acids

The incorporation of fluorine into amino acids, such as in 3,3,3-trifluoro-DL-alanine (TFAla), has become a cornerstone of modern drug development and biochemical research. The trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced binding affinity, and altered acidity, making these compounds valuable as enzyme inhibitors, peptide mimetics, and probes for biological systems. As with all chiral molecules, the biological activity of TFAla is stereospecific; the D- and L-enantiomers can exhibit vastly different, and sometimes opposing, physiological effects. Consequently, the ability to accurately separate and quantify the enantiomers of 3,3,3-trifluoro-DL-alanine is not merely an analytical challenge but a critical necessity for ensuring the safety, efficacy, and quality of novel therapeutics and research tools. This guide provides a comprehensive overview of the primary chromatographic and electrophoretic techniques for the chiral resolution of TFAla enantiomers, grounded in both theoretical principles and practical, field-proven methodologies.

Foundational Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. This interaction must be stereochemically dependent, meaning the energy of interaction for one enantiomer is different from that of its mirror image. According to the widely accepted three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance, π-π stacking) are required for effective chiral recognition.[1] The choice of analytical technique and chiral selector is paramount in establishing an environment where these differential interactions can be exploited for separation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation of TFAla

Direct chiral HPLC using chiral stationary phases (CSPs) is the most prevalent and versatile method for the enantioseparation of amino acids, including fluorinated analogs. The selection of the appropriate CSP is the most critical factor for a successful separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are renowned for their broad applicability and excellent chiral recognition capabilities.[2][3] The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure.[2] The presence of the electron-withdrawing trifluoromethyl group in TFAla can influence these interactions, making the selection of the appropriate polysaccharide derivative crucial.

Experimental Protocol: HPLC Separation of FMOC-Derivatized Amino Acid Enantiomers (General Method)

This protocol is a representative method for the separation of FMOC-derivatized amino acids on a polysaccharide-based CSP and can be adapted and optimized for 3,3,3-trifluoro-DL-alanine.

1. Derivatization:

-

Dissolve the 3,3,3-trifluoro-DL-alanine sample in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).

-

Add a solution of FMOC-Cl in acetone dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Quench the reaction by adding an amino acid like glycine to consume excess FMOC-Cl.

-

Acidify the solution (e.g., with 1 M HCl) and extract the FMOC-derivatized TFAla with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of hexane and 2-propanol with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting condition is Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 265 nm (due to the FMOC group).

3. Optimization:

-

The ratio of hexane to 2-propanol is the primary parameter for adjusting retention and resolution. Increasing the percentage of 2-propanol will generally decrease retention time.

-

The concentration of TFA can influence peak shape and selectivity.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are another powerful class of CSPs for the direct separation of underivatized amino acids. These CSPs offer a complex chiral environment with multiple stereogenic centers and functional groups capable of hydrogen bonding, ionic interactions, and inclusion complexing. The Astec CHIROBIOTIC T (teicoplanin-based) column has demonstrated broad applicability for the enantioseparation of native amino acids. A key feature of these phases is their compatibility with aqueous-organic mobile phases, making them suitable for the analysis of polar molecules like amino acids.

Workflow for HPLC Method Development

Caption: Workflow for chiral HPLC separation of 3,3,3-trifluoro-DL-alanine.

Gas Chromatography (GC) for Chiral Separation of TFAla

Gas chromatography on a chiral stationary phase is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For amino acids, which are non-volatile, derivatization is a mandatory step to increase their volatility.

Derivatization and Separation on Chirasil-Val

A widely successful approach for the GC chiral separation of amino acids involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group.[5] The Chirasil-Val stationary phase, which is based on L-valine-tert-butylamide linked to a polysiloxane backbone, has proven to be highly effective for separating these derivatives.[5][6]

Experimental Protocol: GC Separation of Derivatized TFAla Enantiomers

1. Derivatization:

-

Esterification: Place the dry TFAla sample in a reaction vial. Add 1 mL of 3 N HCl in isopropanol. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen. This step converts the carboxylic acid to its isopropyl ester.

-

Acylation: To the dry residue, add 0.4 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Evaporate the solvent and excess reagent under nitrogen. This step converts the amino group to its N-trifluoroacetyl derivative.

-

Re-dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for GC injection.

2. GC-MS Conditions:

-

Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: Increase to 120 °C at 4 °C/min.

-

Ramp 2: Increase to 200 °C at 10 °C/min, hold for 5 minutes.

-

-

Detector: Mass Spectrometer (MS) in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Data Presentation: Expected Chromatographic Parameters

While specific experimental data for 3,3,3-trifluoro-DL-alanine is not available in the cited literature, the following table presents typical data for the separation of alanine enantiomers using these techniques, which can serve as a benchmark for method development.

| Parameter | HPLC (FMOC-derivatized Alanine)[4] | GC (N-TFA-isopropyl ester Alanine) |

| Chiral Stationary Phase | Amylose-derived CSP | Chirasil-L-Val |

| Elution Order | L-enantiomer then D-enantiomer | D-enantiomer then L-enantiomer[7] |

| Retention Time (t_R1) | ~10-15 min (L-Ala) | ~12-18 min (D-Ala) |

| Retention Time (t_R2) | ~12-18 min (D-Ala) | ~13-20 min (L-Ala) |

| Resolution (Rs) | > 1.5 | > 2.0 |

Note: Retention times are highly dependent on the specific instrument and exact chromatographic conditions and should be determined experimentally.

Capillary Electrophoresis (CE) for Chiral Separation of TFAla

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral separations. In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins as Chiral Selectors

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE for amino acid enantioseparation.[8][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through the formation of transient inclusion complexes, where one enantiomer fits more favorably into the CD cavity, leading to a difference in its electrophoretic mobility. Beta-cyclodextrin (β-CD) and its derivatives (e.g., sulfated β-CD) are often effective for amino acids.[9]

Experimental Protocol: CE Separation of TFAla Enantiomers

1. Sample Preparation:

-

Dissolve the 3,3,3-trifluoro-DL-alanine sample in deionized water or the background electrolyte to a concentration of approximately 1 mg/mL.

2. CE Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 42 cm effective length).

-

Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing 15 mM β-cyclodextrin.

-

Voltage: +22 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 195-210 nm.

3. Optimization:

-

The concentration of the chiral selector (β-CD) is a critical parameter. Increasing the concentration can improve resolution up to a certain point, after which it may plateau or decrease.

-

The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF), both of which influence migration time and resolution.

Chiral Recognition Mechanism Visualization

Sources

- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of 3,3,3-Trifluoro-L-alanine

Introduction: The Significance of Fluorinated Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for modulating pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity. 3,3,3-Trifluoro-L-alanine (TF-Ala), an analog of the natural amino acid L-alanine, embodies these advantages. Its trifluoromethyl (CF₃) group serves as a potent spectroscopic probe and a bioisostere for other chemical groups, making it a valuable building block for novel therapeutics and research tools.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the spectral data but also the underlying chemical principles and field-proven methodologies essential for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise structure of TF-Ala in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a multi-dimensional view of the molecule's electronic environment and connectivity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of TF-Ala is deceptively simple but rich in information. It is characterized by a single proton resonance for the α-hydrogen (α-H).

-

Chemical Shift (δ): The α-H is significantly deshielded due to the potent electron-withdrawing effect of the adjacent CF₃ group and the amino and carboxyl functionalities. Its chemical shift is expected to be further downfield compared to the α-H of natural L-alanine (which typically appears around 3.7 ppm in D₂O)[1].

-

Multiplicity: The most telling feature is the splitting pattern. The α-H signal appears as a quartet . This arises from spin-spin coupling to the three equivalent fluorine atoms of the CF₃ group, following the n+1 rule (where n=3). The coupling constant, denoted as ³JHF, reflects the through-bond interaction between the proton and the fluorine nuclei three bonds away.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals three distinct carbon environments: the carboxyl carbon (C=O), the α-carbon (α-C), and the trifluoromethyl carbon (β-C).

-

Carboxyl Carbon (C=O): Expected in the typical downfield region for carboxylic acids (~170-180 ppm). It may exhibit a small coupling to the fluorine atoms (³JCF).

-

Alpha-Carbon (α-C): This carbon is directly attached to the α-H. Its resonance will appear as a quartet due to the strong two-bond coupling (²JCF) with the three fluorine atoms. The electron-withdrawing CF₃ group will shift its resonance downfield relative to the α-C of L-alanine (~53 ppm)[2].

-

Trifluoromethyl Carbon (β-C): This carbon signal is the most dramatically affected. It will appear as a quartet due to the very large one-bond C-F coupling constant (¹JCF). Its chemical shift will be significantly influenced by the direct attachment of three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an exceptional tool for studying fluorinated compounds.[3] For TF-Ala, the spectrum is straightforward and powerful.

-

Chemical Shift (δ): The three fluorine atoms of the CF₃ group are chemically equivalent and thus produce a single resonance signal. Its chemical shift, typically referenced against CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm), is characteristic of the trifluoromethyl group adjacent to a chiral center.[4]

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, this signal appears as a doublet . This is due to the three-bond coupling (³JHF) to the single α-H. The value of this coupling constant is identical to that observed in the ¹H NMR spectrum, providing a convenient cross-validation of the assignment.

Summary of Expected NMR Spectroscopic Data

The following table summarizes the anticipated NMR data for this compound based on spectroscopic principles. Actual values are dependent on solvent and pH. Spectral data for the racemate (CAS 17463-43-3) is noted in databases from Sigma-Aldrich.[5][6]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H | α-H | Downfield from Alanine's α-H (~3.7) | Quartet (q) | ³JHF | Coupling to 3 equivalent ¹⁹F nuclei. |

| ¹³C | C=O | ~170 - 180 | Quartet (q) (weak) | ³JCF | Weak coupling over three bonds. |

| α-C | Downfield from Alanine's α-C (~53) | Quartet (q) | ²JCF | Strong coupling over two bonds. | |

| β-C (CF₃) | ~120 - 130 | Quartet (q) | ¹JCF (Large) | Strong one-bond coupling to ¹⁹F. | |

| ¹⁹F | CF₃ | Characteristic region for alkyl-CF₃ | Doublet (d) | ³JHF | Coupling to the single α-H. |

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR analysis of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures data integrity through systematic checks and referencing.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for zwitterionic form).

-

Add a small, known quantity of an internal standard for chemical shift referencing (e.g., DSS or TSP for D₂O). The standard provides a ¹H signal at 0.00 ppm for calibration.

-

Transfer the solution to a clean, high-precision 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

Ensure the spectral width covers the expected range of chemical shifts.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

Use a sufficient relaxation delay to allow for quantitative integration if needed.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F nucleus.

-

Acquire a one-dimensional ¹⁹F spectrum. This is a high-sensitivity experiment and typically requires fewer scans than a ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum by setting the internal standard peak to 0.00 ppm. Reference the ¹³C and ¹⁹F spectra accordingly.

-

Integrate the peak areas to confirm proton ratios.

-

Measure the J-coupling constants from the peak splittings in all spectra to verify structural assignments.

-

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The IR spectrum of TF-Ala provides a characteristic fingerprint, confirming the presence of its key functional groups.

Interpretation of the IR Spectrum

The spectrum can be divided into two main regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

N-H Stretching: As a primary amine (in its protonated NH₃⁺ form as a zwitterion), expect strong, broad absorption bands in the range of 3200-2500 cm⁻¹. This broadness is due to hydrogen bonding in the solid state.[7]

-

C-H Stretching: Aliphatic C-H stretching from the α-carbon will appear as weak bands just below 3000 cm⁻¹.

-

C=O Stretching: The carboxylate (COO⁻) group of the zwitterion exhibits a strong, sharp asymmetric stretching absorption typically between 1620-1580 cm⁻¹.[8]

-

N-H Bending: The bending vibration of the NH₃⁺ group appears as a medium-to-strong band around 1600-1500 cm⁻¹.

-

C-F Stretching: This is the key signature of fluorination. The C-F bonds give rise to very strong and characteristic absorption bands in the 1400-1000 cm⁻¹ region.[9] For a CF₃ group, multiple strong bands are expected due to symmetric and asymmetric stretching modes.

-

C-O Stretching: The carboxylate C-O stretch appears as a strong band around 1400 cm⁻¹.

Summary of Expected IR Absorption Bands

| Vibrational Mode | Expected Position (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Characteristic of H-bonded COOH; often overlaps N-H. |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | Zwitterionic NH₃⁺ group, extensive H-bonding. |

| C-H Stretch (aliphatic) | ~2950 | Weak | From the α-carbon. |

| C=O Stretch (Carboxylate) | ~1620 - 1580 | Strong | Asymmetric stretch of the COO⁻ group. |

| N-H Bend (Ammonium) | ~1600 - 1500 | Medium-Strong | Bending mode of the NH₃⁺ group. |

| C-F Stretches (CF₃) | ~1400 - 1000 | Very Strong | Multiple bands expected; key identifying feature.[9] |

| C-O Stretch (Carboxylate) | ~1400 | Strong | Symmetric stretch of the COO⁻ group. |

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix ~1 mg of TF-Ala with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster method requiring minimal sample preparation.

-

-

Data Acquisition:

-

Place the KBr pellet or ATR accessory into the sample compartment of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight of TF-Ala and gaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Expected Mass Spectrum (ESI-MS)

-

Molecular Ion: In positive ion mode ESI (+), the most prominent peak will be the protonated molecule, [M+H]⁺. Given the molecular weight of 143.06 g/mol , this peak will appear at a mass-to-charge ratio (m/z) of 144.0.[5][10]

-

Adducts: It is also common to observe adducts with alkali metals, such as [M+Na]⁺ (m/z 166.0) or [M+K]⁺ (m/z 182.0), especially if salts are present in the sample or solvent.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced in the ion source or via tandem MS (MS/MS). The most common fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH, 46 Da) or the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the protonated molecule.[11]

Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for protonated TF-Ala in tandem MS.

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation:

-

Prepare a dilute solution of TF-Ala (~1-10 µg/mL) in a suitable solvent system, typically 50:50 methanol:water or acetonitrile:water, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction. The sample can be injected directly (flow injection analysis) or after chromatographic separation.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for generating a stable ion signal.

-

Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to identify the [M+H]⁺ ion.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 144.0) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum by matching the observed fragment m/z values to predicted fragmentation pathways.

-

Integrated Spectroscopic Analysis: A Holistic Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides an unambiguous confirmation of its identity, structure, and purity.

-

MS confirms the molecular weight (143.06 g/mol ).

-

IR confirms the presence of key functional groups (NH₃⁺, COO⁻, and the crucial C-F bonds).

-

NMR provides the definitive structural map , showing the connectivity of atoms through chemical shifts and spin-spin coupling, confirming the relative positions of the CF₃ group, α-H, and the amino acid backbone.

References

-

PubChem. Compound Summary for CID 2734920, 3,3,3-Trifluoroalanine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 87122, Trifluoroalanine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3,3,3-Trifluoro-DL-alanine. Wiley-VCH GmbH. [Link]

-

Mei, H., et al. (2020). New Frontiers and Developing Applications in 19F NMR. PMC, NIH. [Link]

-

Ordonez, A. A., et al. (2019). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Infectious Diseases. [Link]

-

CAS Common Chemistry. 3,3,3-Trifluoroalanine. American Chemical Society. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English. [Link]

-

Royal Society of Chemistry. Full assignment of NMR data of compounds 1-18. [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English. [Link]

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids. Rapid Communications in Mass Spectrometry. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000028 - L-Alanine. [Link]

-

ResearchGate. A 950 MHz proton [1H]-NMR spectrum of alanine. [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Barboza, F. M., et al. (2020). The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. MDPI. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Table. [Link]

-

Weygand, F., Steglich, W., & Oettmeier, W. (1970). [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. Chemische Berichte. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. Mass spectrum of TBDMS3-alanine derived by electron impact ionization. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 17463-43-3 Cas No. | 3,3,3-Trifluoro-DL-alanine | Apollo [store.apolloscientific.co.uk]

- 4. WO2012118850A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]

- 5. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Trifluoroalanine | C3H4F3NO2 | CID 87122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of the Trifluoromethyl Group in Alanine

An In-Depth Technical Guide to the Conformational Analysis of 3,3,3-Trifluoro-l-alanine

Abstract: The incorporation of fluorinated amino acids into peptides and therapeutic molecules represents a cornerstone of modern drug development. Among these, this compound (TFA-Ala) is of particular interest due to the unique stereoelectronic properties conferred by the trifluoromethyl (-CF₃) group. This bulky, highly electronegative moiety profoundly influences local conformation, which in turn dictates molecular recognition, binding affinity, and metabolic stability.[1] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic conformational analysis of TFA-Ala. We will explore the interplay of intramolecular forces and present an integrated workflow combining state-of-the-art computational modeling with key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), to build a robust and validated model of its conformational landscape.

The substitution of the β-methyl hydrogens of alanine with fluorine atoms creates a molecule with dramatically altered properties. The trifluoromethyl group is a powerful modulator of physicochemical characteristics, including lipophilicity, pKa, and metabolic stability.[1] Its presence can enhance membrane permeability and improve binding to protein targets through novel interactions.[2] However, the true impact of the -CF₃ group lies in its profound influence on the local peptide backbone and side-chain conformation. Understanding and predicting these conformational preferences is critical for the rational design of TFA-Ala-containing therapeutics.

The core of TFA-Ala's conformational complexity arises from the rotation around two key single bonds, defined by the dihedral angles χ¹ (chi-1) and χ² (chi-2), in addition to the peptide backbone angles φ (phi) and ψ (psi) when incorporated into a peptide chain.

The primary intramolecular forces governing the conformational equilibrium include:

-

Steric Hindrance: The van der Waals radius of a fluorine atom is larger than that of hydrogen, making the -CF₃ group significantly bulkier than a methyl group. This steric demand restricts the allowable values of the χ¹ angle.

-

Gauche Effect: A stereoelectronic preference exists for gauche conformations when vicinal atoms possess high electronegativity. In TFA-Ala, this effect can influence the orientation of the C-F bonds relative to the Cα-N and Cα-C bonds, stabilizing certain rotamers.[3]

-

Intramolecular Hydrogen Bonding: The amino and carboxyl groups can form intramolecular hydrogen bonds, particularly in the gas phase or non-polar solvents, which can lock the molecule into specific conformations.[3][4] The electronegative fluorine atoms can also act as weak hydrogen bond acceptors.

Computational Conformational Analysis: A Predictive Workflow

A robust computational approach is the first step in mapping the potential energy surface of TFA-Ala. This process systematically identifies low-energy conformers that are likely to be populated at room temperature.

The Rationale for a Multi-tiered Approach

A multi-step workflow is essential for balancing computational cost and accuracy. A broad, low-level search is used to explore the entire conformational space, followed by high-level calculations to refine the energies and properties of the most promising candidates.

Protocol: A Step-by-Step Computational Workflow

This protocol outlines a typical procedure using common quantum chemistry software packages.

-

Initial Structure Generation:

-

Generate a 3D structure of L-3,3,3-trifluoroalanine from its SMILES string (C(O)N)C(F)(F)F) in a molecular editor.

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Conformational Search:

-

Use a systematic or stochastic search algorithm to rotate the key single bonds (especially Cα-Cβ) and explore the potential energy surface.

-

For each generated conformer, perform a quick energy minimization with the same molecular mechanics force field.

-

Collect all conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

Clustering and Selection:

-

Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique structures.

-

Select the lowest-energy conformer from each cluster for higher-level calculations.

-

-

Quantum Mechanical Optimization and Frequency Calculation:

-

For each selected conformer, perform a full geometry optimization using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP/6-31G*. For higher accuracy, especially with non-covalent interactions, consider functionals like ωB97X-D with a larger basis set (e.g., aug-cc-pVTZ).

-

Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

From the frequency calculation, obtain the Gibbs free energies at 298.15 K.

-

-

Property Calculation:

-

Using the optimized geometries, calculate the properties required for comparison with experimental data. This includes NMR chemical shifts (using the GIAO method) and VCD spectra.[5]

-

-

Data Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of all stable conformers.

-

Use the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a given temperature.

-

Interpreting Computational Data

The output of these calculations is a set of stable conformers, each with a defined geometry and relative energy. This data provides the first predictive model of the molecule's conformational preferences.

| Conformer ID | Key Dihedral Angle (χ¹) | Relative Energy (ΔG, kcal/mol) | Calculated Population (%) |

| TFA-Ala-1 | -60° (gauche) | 0.00 | 75 |

| TFA-Ala-2 | 180° (anti) | 0.80 | 20 |

| TFA-Ala-3 | +60° (gauche) | 1.50 | 5 |

| Note: This table presents hypothetical data for illustrative purposes. |

Experimental Verification and Spectroscopic Analysis

Computational models must be validated by experimental data. For a chiral, fluorinated molecule like TFA-Ala, NMR and VCD spectroscopy are the most powerful analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR provide valuable information, ¹⁹F NMR is exceptionally suited for studying fluorinated molecules.[6]

Expert Insights: The ¹⁹F nucleus offers several advantages: it is a spin-½ nucleus with 100% natural abundance, and its chemical shifts are exquisitely sensitive to the local electronic environment, spanning a much wider range than proton shifts.[6][7] This sensitivity makes ¹⁹F NMR an ideal probe for detecting subtle conformational changes.

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of TFA-Ala (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. Proton decoupling is typically used to simplify the spectrum into singlets, though coupled spectra can provide valuable J-coupling information.

-

-

Data Interpretation:

-

Chemical Shift (δ): The ¹⁹F chemical shift is highly diagnostic of the local conformation. Different conformers in slow exchange on the NMR timescale will give rise to separate signals. If the exchange is fast, a single, population-averaged signal will be observed.

-

Coupling Constants (J): The three-bond coupling constant between fluorine and the α-proton (³J(F,Hα)) follows a Karplus-type relationship, where its magnitude depends on the F-C-C-H dihedral angle. This can provide direct evidence for the preferred rotamer populations around the Cα-Cβ bond.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] It provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and populated conformations in solution.[5][9]

Expert Insights: Unlike traditional electronic CD, which is often broad and featureless for small molecules without a chromophore, VCD provides dozens of sharp, resolved bands corresponding to specific vibrational modes. This makes it an ideal technique for the conformational analysis of amino acids.[8][10]

Protocol: VCD Analysis and Theory-Experiment Correlation

-

Experimental Measurement:

-

Prepare a concentrated solution of TFA-Ala (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃, D₂O). The solvent must be transparent in the IR region of interest (typically 1800-900 cm⁻¹).

-

Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[9]

-

-

Computational Prediction:

-

Using the DFT-optimized geometries and calculated Gibbs free energies from the computational workflow (Section 2), calculate the theoretical IR and VCD spectra for each stable conformer.

-

-

Spectral Comparison and Validation:

-

Generate a final theoretical spectrum by summing the spectra of individual conformers, weighted by their calculated Boltzmann populations.

-

Visually and quantitatively compare the population-weighted theoretical spectrum with the experimental VCD spectrum. A good match between the signs and relative intensities of the major bands validates the computational model of the conformational landscape.

-

Integrated Analysis: The Synergy of Computation and Experiment

The true power of this analytical approach lies in the integration of predictive modeling with empirical data. Discrepancies between the initial computational model and the experimental spectra often reveal subtle but important effects, such as explicit solvent interactions or the limitations of the chosen theoretical level, prompting a refinement of the model.

This iterative process of prediction, measurement, and refinement leads to a highly reliable and detailed understanding of the conformational preferences of this compound. This knowledge is invaluable for designing peptides with controlled secondary structures, optimizing ligand-receptor interactions, and ultimately, developing more effective and safer therapeutic agents.

References

-

Journal of the American Chemical Society. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Retrieved from [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808. Retrieved from [Link]

-

Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1789-1801. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Protein Science. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoroalanine. Retrieved from [Link]

-

JACS Au. (2023). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,3,3-Trifluoro-DL-alanine. Retrieved from [Link]

-

UCSF Nuclear Magnetic Resonance Laboratory. (n.d.). NMR Analyses. Retrieved from [Link]

-

Humelnicu, I., Würthwein, E. U., & Haufe, G. (2012). The conformers of 3-fluoroalanine. A theoretical study. Organic & Biomolecular Chemistry, 10(10), 2084-2093. Retrieved from [Link]

-

Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition in English, 45(34), 5659-5661. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3,3,3-Trifluoro-DL-alanine, 98. Retrieved from [Link]

-

Bagińska, K., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289. Retrieved from [Link]

-

LookChem. (n.d.). 3,3,3-Trifluoro-DL-alanine. Retrieved from [Link]

-

Nature Communications. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved from [Link]

-

Molecules. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). A new horizon for vibrational circular dichroism spectroscopy: a challenge for supramolecular chirality. Retrieved from [Link]

-

ResearchGate. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Retrieved from [Link]

-

Scientific Update. (2018). Protecting group free radical C-H trifluoromethylation of peptides. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2008). Dependence of the L-Alanyl-L-Alanine Conformation on Molecular Charge Determined from Ab Initio Computations and NMR Spectra. Retrieved from [Link]

-

ChemRxiv. (2023). Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Calculated Barriers to Internal Rotation or Inversion. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved from [Link]

-

Research Scientific. (n.d.). 3,3,3-TRIFLUORO-DL-ALANINE, 98%. Retrieved from [Link]

-

DTU Research Database. (n.d.). Structures, vibrational absorption and vibrational circular dichroism spectra of L-alanine in aqueous solution: a density functional theory and RHF study. Retrieved from [Link]

-

Jasco Inc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

-

LEUNG.uwaterloo.ca. (2021). Covalent and Hydrogen Bonding in Adsorption of Alanine Molecules on Si(111)7×7. Retrieved from [Link]

-

arXiv. (2024). Simulation of Vibrational Circular Dichroism Spectra Using Second-Order Møller-Plesset Perturbation Theory and Configuration In. Retrieved from [Link]

-

ResearchGate. (n.d.). Rotational Barriers in Alkanes. Retrieved from [Link]

-

MDPI. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The conformers of 3-fluoroalanine. A theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. silicon.uwaterloo.ca [silicon.uwaterloo.ca]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. biophysics.org [biophysics.org]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

Introduction: The Significance of Fluorination in Amino Acid Chemistry

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,3,3-Trifluoro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] this compound, a non-canonical amino acid, embodies these advantages, making it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on its synthesis, characterization, and potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a chiral amino acid distinguished by the presence of a trifluoromethyl group at the β-carbon. This structural modification significantly impacts its physical and chemical properties compared to its natural counterpart, L-alanine.

Core Molecular Structure

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol: Enzymatic Synthesis

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7-8) is prepared containing 3,3,3-trifluoropyruvate, a suitable amino donor (e.g., ammonia), and the purified dehydrogenase enzyme.

-

Cofactor Integration: The appropriate nicotinamide cofactor (NADH or NADPH, depending on the enzyme's specificity) is added to the reaction mixture.

-

Cofactor Regeneration: To drive the reaction to completion and improve cost-effectiveness, a cofactor regeneration system is often employed. A common system utilizes formate dehydrogenase, which oxidizes formate to carbon dioxide while reducing NAD(P)⁺ to NAD(P)H. [3][4]4. Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy to determine the conversion of the substrate and the formation of the product.

-

Purification: Upon completion, the enzyme is removed (e.g., by ultrafiltration), and the product is purified from the reaction mixture using techniques like ion-exchange chromatography.

The causality behind this experimental choice lies in the high stereoselectivity of enzymes, which allows for the production of the L-enantiomer with high enantiomeric excess, a critical requirement for pharmaceutical applications.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the α-proton due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl and amino groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. [5]The chemical shift is a characteristic indicator of the trifluoromethyl group's electronic environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl, α-carbon, and β-carbon. The β-carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ would have an m/z of approximately 144.02. [6]Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Key Chemical Reactions and Stability

The trifluoromethyl group imparts significant stability to the molecule. It is generally resistant to metabolic degradation, which is a key advantage in drug design. [5]The primary chemical reactivity of this compound involves the amino and carboxylic acid functional groups, allowing for its incorporation into peptides via standard peptide coupling methodologies.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Peptide and Peptidomimetic Synthesis: It can be incorporated into peptide sequences to enhance their stability, modulate their conformation, and improve their pharmacokinetic properties. * Enzyme Inhibition Studies: As an analog of a natural amino acid, it can be used to probe the active sites of enzymes and act as an inhibitor. For example, the racemate has been studied as a suicide substrate for E. coli B alanine racemase. [7][8]* Development of Novel Therapeutics: The incorporation of this amino acid into drug candidates can lead to improved efficacy and a better side-effect profile. Its use in areas such as oncology and neurology is being explored. [1]* PET Imaging: While the D-enantiomer has been specifically developed for PET imaging of bacterial infections, this highlights the potential of fluorinated alanines as imaging agents. [2][5]

Conclusion

This compound is a non-canonical amino acid with significant potential in the fields of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer opportunities to design more stable and effective therapeutic agents. The availability of efficient enzymatic synthetic routes provides access to the enantiomerically pure compound, paving the way for its broader application in research and the development of next-generation pharmaceuticals.

References

- 3,3,3-Trifluoro-DL-alanine - Chongqing Chemdad Co., Ltd. (n.d.).

- Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., Gotfredsen, C. H., Rago, D., & Nikel, P. I. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 5(1), 1-11.

-

PubChem. (n.d.). 3,3,3-Trifluoroalanine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- ChemicalBook. (n.d.). 3,3,3-Trifluoro-DL-alanine CAS#: 17463-43-3.

- LGC Standards. (n.d.). 3,3,3-Trifluoroalanine | TRC-T789890-100MG.

-

ResearchGate. (n.d.). (PDF) Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 3,3,3-Trifluoro-DL-alanine. Retrieved January 15, 2026, from [Link]

-

Sorlin, A. M., López-Álvarez, M., Biboy, J., Gray, J., Rabbitt, S. J., Ur Rahim, J., ... & Wilson, D. M. (2021). Peptidoglycan-Targeted [¹⁸F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. JACS Au, 1(10), 1646-1658. Retrieved January 15, 2026, from [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808-808. Retrieved January 15, 2026, from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3,3,3-Trifluoro-DL-alanine, 98 | 307556-100MG. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (n.d.). Peptidoglycan-Targeted [¹⁸F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved January 15, 2026, from [Link]

-

DTU Research Database. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 3. Multigram scale synthesis of enantiopure α-Tfm-alanine [(R)-9]. Retrieved January 15, 2026, from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). L-Alanine, TMS derivative. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The crystal and molecular structure of L-alanine. Retrieved January 15, 2026, from [Link]

-

LookChem. (n.d.). 3,3,3-Trifluoro-DL-alanine. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3,3-Trifluoroalanine | TRC-T789890-100MG | LGC Standards [lgcstandards.com]

- 7. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 3,3,3-Trifluoro-DL-alanine CAS#: 17463-43-3 [m.chemicalbook.com]

A Guide to Sourcing and Utilizing Enantiopure 3,3,3-Trifluoro-L-Alanine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3,3-Trifluoro-L-Alanine in Modern Drug Discovery

This compound, a non-proteinogenic amino acid, has emerged as a critical building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the alanine structure imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features can significantly improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and other bioactive molecules. However, the biological effects of trifluoroalanine are stereospecific, making access to the enantiopure L-form essential for predictable and optimized drug design. This guide provides an in-depth overview of the commercial landscape for enantiopure this compound, along with technical insights into its synthesis, quality control, and applications.

Commercial Availability: Navigating the Supplier Landscape

Sourcing enantiopure this compound requires careful attention to product specifications, as the racemic mixture (DL-3,3,3-trifluoroalanine) is more commonly listed by chemical suppliers. Researchers should diligently verify the enantiomeric purity and the Chemical Abstracts Service (CAS) number provided by vendors.

Key CAS Numbers:

-

DL-3,3,3-Trifluoroalanine (Racemic Mixture): 17463-43-3[1][2]

-

3,3,3-Trifluoroalanine Hydrochloride (Racemic Mixture): 96105-72-5[3]

While many major suppliers, such as Sigma-Aldrich and Thermo Scientific Chemicals , readily offer the racemic DL-form, identifying a stock supplier for the enantiopure L-form can be challenging.[1][4] Below is a summary of potential avenues for acquiring this specialized reagent.

| Supplier Category | Prominent Vendors | Notes on Availability |

| Major Chemical Suppliers | Sigma-Aldrich, Thermo Scientific Chemicals, MedChemExpress | Primarily list the racemic DL-form (CAS 17463-43-3).[1][4][5] Enantiopure L-form may be available through their custom synthesis services. |

| Specialty Chemical Providers | BLD Pharm | Lists the (R)-enantiomer (D-form), suggesting the potential for sourcing the (S)-enantiomer (L-form) as a distinct product.[6] |

| Custom Synthesis Organizations | Inquire with providers specializing in unnatural amino acids and fluorinated compounds. | This is often the most reliable route for obtaining high-purity enantiopure this compound. |

Expert Insight: Due to the niche demand for the enantiopure L-form, researchers should anticipate the need for custom synthesis. When engaging a custom synthesis provider, it is crucial to specify the required enantiomeric excess (e.e.), typically >98%, and to request detailed analytical data for verification.

Synthesis and Chiral Purification: From Racemate to Enantiopure Product

For research groups with synthetic capabilities, the in-house synthesis and purification of enantiopure this compound can be a viable alternative to commercial sourcing. Several stereoselective synthetic routes have been reported in the literature.

Enzymatic Synthesis: A Green and Highly Selective Approach

One of the most elegant methods for producing enantiopure fluorinated alanines is through enzymatic synthesis. This approach offers high enantioselectivity under mild reaction conditions. For instance, dehydrogenases can be employed for the reductive amination of a trifluoropyruvate substrate.[7]

Workflow for Enzymatic Synthesis of Enantiopure this compound:

Caption: Enzymatic synthesis workflow.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of the more readily available DL-3,3,3-trifluoroalanine. This is typically achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: A chiral stationary phase (CSP) is essential. Teicoplanin-based columns, such as the Astec CHIROBIOTIC T, have shown success in resolving underivatized amino acid enantiomers.[8]

-

Mobile Phase: A simple LC-MS compatible mobile phase can be employed. A typical starting point is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Gradient Elution: A gradient elution may be necessary to achieve optimal separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids. Mass spectrometry can also be used for detection and confirmation of the molecular weight.

Quality Control and Analysis: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity of this compound is paramount. The following analytical techniques are indispensable for quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

As described in the purification section, chiral HPLC is the gold standard for determining enantiomeric excess. By comparing the peak areas of the L- and D-enantiomers, the purity can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used to assess enantiomeric purity with the use of chiral solvating agents or chiral derivatizing agents.

-

¹H NMR: Provides information on the proton environment of the molecule.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: This is particularly useful for fluorinated compounds. The trifluoromethyl group gives a distinct signal, and its chemical shift is sensitive to the surrounding chemical environment, which can be exploited for purity analysis.[9] The presence of a single sharp resonance in the ¹⁹F NMR spectrum is indicative of high chemical purity.

Workflow for Quality Control of this compound:

Caption: Quality control workflow.

Applications in Drug Development and Peptide Synthesis

The unique properties of this compound make it a valuable tool for medicinal chemists.

Enhancing Peptide and Protein Stability

Incorporating trifluoroalanine into peptides can increase their resistance to enzymatic degradation by proteases, thereby extending their in vivo half-life. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the local conformation of the peptide backbone.

Modulating Receptor Binding and Activity

The steric bulk and electronic properties of the trifluoromethyl group can be leveraged to fine-tune the binding affinity and efficacy of peptide-based drugs at their target receptors.

Use in ¹⁹F NMR-Based Screening and Mechanistic Studies